![molecular formula C20H20N6O3 B2958024 3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034370-05-1](/img/structure/B2958024.png)
3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide” belongs to the class of benzo[d]imidazol derivatives . These derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds involves a series of structure-oriented derivatives . The analogs with a benzimidazole core have been synthesized and selected for inhibitory activity evaluation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzimidazole core. The structure also includes a 1,2,4-oxadiazol-5-yl)methyl group and a 6-ethoxypyridin-3-yl group .Wissenschaftliche Forschungsanwendungen
Antiproliferative Agent for Cancer Therapy
This compound has been evaluated for its antiproliferative activity on selected human cancer cell lines, such as prostate (DU-145), lung (A549), cervical (HeLa), and breast (MCF-7). It has shown considerable cytotoxicity, indicating its potential as a therapeutic agent in cancer treatment .
Tubulin Polymerization Inhibition
The compound has demonstrated the ability to inhibit tubulin polymerization, which is a crucial process in cell division. This action can disrupt microtubule assembly formation, particularly in cancer cells, leading to apoptosis .
Apoptosis Induction
Further studies suggest that this compound can induce apoptosis in cancer cells. This is confirmed by various assays, including Hoechst staining, measurement of mitochondrial membrane potential, ROS generation, and annexin V-FITC assays .
Synthesis of Imidazole Derivatives
Imidazoles are key components in functional molecules used in various applications. The compound can serve as a precursor in the regiocontrolled synthesis of substituted imidazoles, which have widespread use in medicinal chemistry .
Design of Novel Quinoline Derivatives
The compound’s structure allows for the design and synthesis of novel quinoline derivatives, which have shown antitumor activities against various tumor cell lines, indicating its versatility in drug development .
Development of Antitumor Agents
The compound has been used in the synthesis of derivatives that exhibit moderate to high inhibitory activities against different tumor cell lines, showcasing its potential as a lead compound in the development of new antitumor agents .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to inhibittubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Biochemical Pathways
mitotic spindle formation , a crucial process in cell division. This disruption can lead to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The compound’s cytotoxicity against various cancer cell lines suggests it can be absorbed and distributed to the site of action .
Result of Action
The compound’s action results in considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM . This suggests that the compound is effective at low concentrations. The compound’s action leads to the induction of apoptosis , a form of programmed cell death .
Zukünftige Richtungen
The future directions for this compound could involve further investigation of its potential antitumor activity . The newly discovered inhibitors have potential antitumor activity against MV4-11 cells . This work highlighted this series of 3- (1H-benzo [d]imidazol-2-yl)aniline derivatives as novel anti-cancer lead compounds targeting PRMT5 .
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c1-2-28-18-10-7-13(11-22-18)20-25-19(29-26-20)12-21-17(27)9-8-16-23-14-5-3-4-6-15(14)24-16/h3-7,10-11H,2,8-9,12H2,1H3,(H,21,27)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTVFQCGSZAMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.